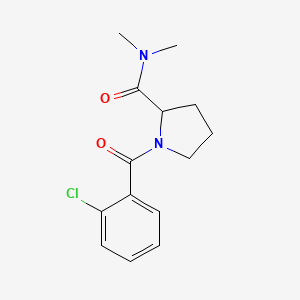![molecular formula C13H20N2OS B7563676 [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7563676.png)
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a thiazole derivative that has been studied for its ability to enhance the growth and performance of various animal species. In
作用機序
The mechanism of action of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone is not fully understood, but it is believed to act as a feed attractant and growth promoter. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone may stimulate the secretion of digestive enzymes and increase the absorption of nutrients, leading to improved growth performance and feed conversion efficiency. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone may also modulate the immune system and enhance disease resistance.
Biochemical and Physiological Effects:
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to have various biochemical and physiological effects in animals. Research has shown that [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone can increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance the growth performance and feed conversion efficiency of animals. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone may also modulate the immune system and enhance disease resistance.
実験室実験の利点と制限
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be easily added to animal feed. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone is also relatively inexpensive and has a low toxicity profile. However, [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has some limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone. Further studies are needed to fully understand the mechanism of action of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone and its potential side effects. Research is also needed to explore the potential applications of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone in other areas, such as human nutrition and medicine. Additionally, studies are needed to explore the potential synergistic effects of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone with other compounds and to optimize the dosage and administration of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone for maximum efficacy.
合成法
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-1,3-propanediol with thiourea to form 2,2-dimethyl-1,3-thiazolidine-4-one. This intermediate is then reacted with 2-bromo-2-methylpropionic acid to form [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone.
科学的研究の応用
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has been studied for its potential applications in animal husbandry, aquaculture, and veterinary medicine. Research has shown that [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone can enhance the growth performance and feed conversion efficiency of various animal species, including pigs, chickens, and fish. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has also been studied for its potential to improve the immune function and disease resistance of animals.
特性
IUPAC Name |
[2-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)7-10-5-4-6-15(10)12(16)11-8-17-9-14-11/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYRSIIXNNGKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCCN1C(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Hydroxy-2-methylpropyl)sulfanyl-3-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7563617.png)
![4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)
![N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7563634.png)
![N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7563637.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)

![N-ethyl-4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B7563644.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7563650.png)
![N,N,4-trimethyl-3-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B7563657.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-[3-(oxolan-2-ylmethoxy)phenyl]methanone](/img/structure/B7563678.png)


![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7563697.png)